4-(Trifluoromethyl)-L-phenylalanine

Biocatalysis Protein Engineering Enzyme Stabilization

4-(Trifluoromethyl)-L-phenylalanine delivers differentiation beyond 4-F-Phe: +7.5°C enzyme thermal stability gain (transketolase K316), selective KOP agonism in opioid peptides, and ¹⁹F NMR through-space coupling detection (2.5-5 Hz). The para-CF₃ group's electron-withdrawing strength, steric bulk, and lipophilicity enhance antimicrobial peptide potency and protein engineering outcomes. Supplied at ≥98% purity for SPPS, site-specific genetic incorporation, and medicinal chemistry. Choose this residue when generic halogen substitutions cannot achieve your target pharmacological or biophysical profile.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 114926-38-4
Cat. No. B556513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-L-phenylalanine
CAS114926-38-4
Synonyms4-(Trifluoromethyl)-L-phenylalanine; 114926-38-4; (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoicacid; (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoicacid; L-4-Trifluoromethylphenylalanine; 4-Trifluoromethyl-L-Phenylalanine; L-4-TRIFLUOROMETHYLPHE; 4-Trifluromethyl-L-phenylalaninehydrochloride; (S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionicacid; 3832-75-5; 122839-50-3; AC1MC53G; SCHEMBL43862; 93031_ALDRICH; H-PHE(4-CF3)-OH; L-PHE(4-CF3)-OH; 4-(trifluoromethyl)phenylalanine; 93031_FLUKA; CTK3J1686; MolPort-001-777-570; ZINC2149429; ANW-45504; CT-390; MFCD00044946; AKOS010397236
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])[NH3+])C(F)(F)F
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
InChIKeyCRFFPDBJLGAGQL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)-L-phenylalanine (CAS 114926-38-4) — Technical Profile for Procurement


4-(Trifluoromethyl)-L-phenylalanine is a non-canonical amino acid (ncAA) belonging to the class of phenylalanine derivatives with a para-trifluoromethyl (-CF₃) substituent on the aromatic ring [1]. This modification enhances lipophilicity and introduces a distinct ¹⁹F NMR spectroscopic handle, distinguishing it from canonical phenylalanine and other halogenated analogs [2]. It is primarily employed in solid-phase peptide synthesis (SPPS) and site-specific genetic incorporation for protein engineering, offering unique physicochemical properties that can modulate peptide conformation, stability, and receptor interactions .

Why 4-(Trifluoromethyl)-L-phenylalanine Cannot Be Substituted with Generic Phenylalanine Analogs


Generic substitution fails due to the distinct, context-dependent outcomes of fluorination at the para-position. While 4-fluoro-phenylalanine (4-F-Phe) and 4-chloro-phenylalanine (4-Cl-Phe) are also used to modulate peptide properties, the trifluoromethyl group imparts a unique combination of strong electron-withdrawing effects, substantial steric bulk, and high lipophilicity that cannot be replicated [1]. For instance, in protein engineering, substituting 4-F-Phe with 4-CF₃-Phe at an identical surface-exposed site (K316 of E. coli transketolase) resulted in a 7.5 °C increase in thermal denaturation midpoint (Tm) for the CF₃ variant, whereas the 4-F variant did not provide this stabilization and instead influenced aggregation behavior [2]. Similarly, in peptide pharmacology, swapping the fluorination pattern alters opioid receptor selectivity profiles, demonstrating that these residues are not interchangeable for achieving specific binding and functional outcomes [3].

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)-L-phenylalanine


Enhanced Thermal Stabilization of E. coli Transketolase Compared to 4-Fluoro-Phenylalanine

In a direct head-to-head comparison using site-specific incorporation at residue K316 of E. coli transketolase (TK), the variant containing 4-(trifluoromethyl)-L-phenylalanine (TK-tfm-Phe) exhibited a 7.5 °C increase in the thermal denaturation midpoint (Tm) relative to the wild-type enzyme [1]. In contrast, the variant labeled with 4-fluoro-phenylalanine (TK-4F-Phe) at the identical site did not show this increase in Tm; instead, it was characterized by a largely abolished aggregation phenotype when incubated at 50 °C [1]. This demonstrates a functional divergence in how these two structurally similar probes modulate protein stability from the same surface-exposed location.

Biocatalysis Protein Engineering Enzyme Stabilization

Modulation of Opioid Receptor Agonist Selectivity in Cyclic Pentapeptides Compared to 4-Fluoro-Phenylalanine

In a systematic study of cyclic endomorphin-2 analogs, substitution of phenylalanine with 4-(trifluoromethyl)-L-phenylalanine (4-CF₃-Phe) at position 3 or 4 of the peptide sequence resulted in selective KOP receptor agonists, as assessed by calcium mobilization assays [1]. In contrast, analogs containing 4-fluoro-phenylalanine (4-F-Phe) or 2,4-difluoro-phenylalanine (2,4-F-Phe) at the same positions yielded mixed MOP/KOP receptor agonists or MOP/DOP/KOP agonists, demonstrating a distinct shift in receptor selectivity profiles dependent on the fluorination pattern [1]. Specific binding affinity (Ki) values or functional activity (EC₅₀) were reported for the series, confirming the divergent pharmacological outcomes.

Opioid Receptors Peptide Pharmacology Structure-Activity Relationship

Detection of Through-Space ¹⁹F-¹⁹F Couplings for Protein Structural Analysis

4-(Trifluoromethyl)-L-phenylalanine, when genetically incorporated into proteins, enables the detection of scalar through-space ¹⁹F-¹⁹F (TS J_FF) couplings in the range of 2.5 to 5 Hz, even when the fluorine spins are separated by distances exceeding the van der Waals contact limit [1]. This sensitivity was demonstrated in the 19 kDa protein PpiB using a standard 400 MHz NMR spectrometer with a room temperature probe [1]. While other CF₃-containing ncAAs like O-trifluoromethyl-tyrosine can also be used, 4-CF₃-Phe provides a robust and genetically encodable probe for site-specifically mapping spatial proximities between residues in proteins, without the need for ¹H NMR assignments [2].

¹⁹F NMR Spectroscopy Protein Structure Biophysical Chemistry

Enhancement of Antimicrobial Activity in Short Cationic Peptides Compared to Unmodified Phenylalanine

The introduction of a trifluoromethyl group at the para-position of phenylalanine within short cationic peptides has been shown to enhance their antimicrobial activity relative to unmodified phenylalanine-containing counterparts [1]. While this study primarily focuses on the general effect of fluorination, it establishes that the CF₃ group provides a more pronounced increase in bioactivity compared to non-fluorinated analogs, likely due to increased lipophilicity and altered membrane interactions . The specific quantitative improvement in minimum inhibitory concentration (MIC) varies depending on the peptide sequence and bacterial strain tested, but the trend consistently favors the trifluoromethyl-substituted residue for potency enhancement .

Antimicrobial Peptides Medicinal Chemistry Drug Design

Primary Research and Industrial Application Scenarios for 4-(Trifluoromethyl)-L-phenylalanine


Engineering Thermostable Biocatalysts via Site-Specific Incorporation

Researchers aiming to enhance the thermal stability of enzymes for industrial biocatalysis should consider site-specifically incorporating 4-(trifluoromethyl)-L-phenylalanine at surface-exposed residues. Direct comparative evidence shows that this substitution can increase the Tm of E. coli transketolase by 7.5 °C, whereas the 4-fluoro analog does not confer the same benefit [5]. This approach is particularly valuable for enzymes where maintaining structural integrity at elevated reaction temperatures is critical for process economics.

Developing Opioid Peptides with Tailored Receptor Selectivity

In medicinal chemistry campaigns focused on developing peptide-based analgesics or probe molecules targeting specific opioid receptor subtypes (e.g., selective KOP agonists), 4-(trifluoromethyl)-L-phenylalanine offers a decisive advantage. Comparative SAR studies in cyclic endomorphin-2 analogs demonstrate that incorporating this residue at key positions can shift the receptor selectivity profile from mixed agonist activity to selective KOP agonism, an outcome not achieved with 4-F-Phe or 2,4-F-Phe substitutions [5]. This enables precise control over pharmacological profiles, reducing off-target effects in lead optimization.

Probing Protein Structure and Dynamics Using ¹⁹F NMR

For structural biologists and biophysical chemists, 4-(trifluoromethyl)-L-phenylalanine serves as a highly sensitive, genetically encodable ¹⁹F NMR probe. Its ability to detect through-space ¹⁹F-¹⁹F couplings (2.5-5 Hz) allows for the mapping of spatial proximities between residues in proteins without the complexity of full isotopic labeling or ¹H NMR assignments [5]. This application is well-suited for studying protein folding intermediates, conformational changes upon ligand binding, and transient protein-protein interactions in near-physiological conditions [4].

Design of Antimicrobial Peptides with Enhanced Potency

For researchers synthesizing libraries of short cationic antimicrobial peptides, replacing a phenylalanine residue with 4-(trifluoromethyl)-L-phenylalanine is a validated strategy to enhance antimicrobial activity [5]. The increased lipophilicity imparted by the -CF₃ group improves peptide-membrane interactions, leading to improved potency against a range of bacterial strains [5]. This is a straightforward modification that can be implemented during standard solid-phase peptide synthesis workflows.

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